

Quantum Chemical Blueprint: A Technical Guide to (Triphenylphosphoranylidene)ketene

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Compound of Interest

Compound Name: (Triphenylphosphoranylidene)ketene

Cat. No.: B096259

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(Triphenylphosphoranylidene)ketene, often referred to as Bestmann's ylide, is a versatile zwitterionic reagent in organic synthesis, renowned for its unique electronic structure and reactivity.[1][2] As a phosphacumulene ylide, it serves as a nucleophilic two-carbon building block in a variety of chemical transformations, including cycloadditions and multicomponent reactions, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[3][4] This technical guide provides an in-depth overview of the quantum chemical calculations pertinent to **(Triphenylphosphoranylidene)ketene**, alongside relevant experimental data and protocols to facilitate its application and further study. The document is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of the molecule's properties from both a theoretical and practical standpoint.

The electronic nature of **(Triphenylphosphoranylidene)ketene** is complex, with contributions from several resonance structures.[5] Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating its molecular geometry, vibrational modes, and electronic characteristics, which collectively govern its reactivity. This guide will present a summary of available quantitative data, detail experimental methodologies,

and provide a recommended computational workflow for researchers wishing to perform their own theoretical investigations.

Data Presentation

Table 1: Geometric Parameters - Bond Lengths (Å)

Bond	Experimental (X-ray)[6]	Calculated (DFT)[7]
P-C	1.685	1.648
C-C	1.215	1.272
C-O	1.185	1.177

Table 2: Geometric Parameters - Bond Angles (°)

Angle	Experimental (X-ray)[6]	Calculated (DFT)[7]
P-C-C	145.5	140.8
C-C-O	178.9	176.1

Table 3: Vibrational Frequencies (cm⁻¹)

Vibrational Mode	Experimental (IR)	Calculated (DFT)[7]
C=C=O asymmetric stretch	2085-2090	2128
C=C=O symmetric stretch	Not Reported	1448

Table 4: Electronic Properties

Property	Calculated Value
HOMO-LUMO Gap (eV)	Data not available in the searched literature
Dipole Moment (Debye)	Data not available in the searched literature

Note: While specific calculated values for the HOMO-LUMO gap and dipole moment of **(Triphenylphosphoranylidene)ketene** were not found in the reviewed literature, the

"Proposed Computational Protocol" section provides a detailed methodology for their determination.

Experimental Protocols

Synthesis of (Triphenylphosphoranylidene)ketene

A common and effective method for the synthesis of **(Triphenylphosphoranylidene)ketene** is through the β -elimination from (methoxycarbonylmethylene)triphenylphosphorane using a strong base like sodium hexamethyldisilazide (NaHMDS) or sodium amide.^{[4][8]}

Materials:

- (Methoxycarbonylmethylene)triphenylphosphorane
- Sodium amide (or NaHMDS)
- Toluene (dry)
- Bis(trimethylsilyl)amine
- Argon gas
- Standard glassware for inert atmosphere reactions (three-necked flask, condenser, etc.)
- Mechanical stirrer
- Oil bath
- Filtration apparatus (fritted funnel, Celite™)
- Rotary evaporator

Procedure (adapted from Organic Syntheses):^[8]

- Preparation of Sodium Hexamethyldisilazide (if not using commercially available): A three-necked round-bottomed flask equipped with a mechanical stirrer and a gas inlet is purged with dry argon. Sodium amide, dry toluene, and bis(trimethylsilyl)amine are added. The mixture is heated to 70-80 °C until a clear solution is formed and ammonia evolution ceases.

- **Reaction with Phosphorane:** The reaction mixture is cooled to room temperature, and (methoxycarbonylmethylene)triphenylphosphorane is added in portions under an argon stream. The mixture is then heated to 60-70 °C and stirred for 24-30 hours, during which the solution should turn bright yellow.
- **Workup:** While still hot, the reaction mixture is rapidly filtered under an argon blanket through a pad of Celite™ to remove sodium methoxide.
- **Isolation and Purification:** The filtrate is evaporated to dryness using a rotary evaporator. The resulting residue is recrystallized from dry toluene. The product is collected by filtration, washed with cold toluene, and dried under high vacuum to yield **(Triphenylphosphoranylidene)ketene** as a pale yellow solid.

Characterization:

- **Melting Point:** 167-173 °C[3][9]
- **Infrared (IR) Spectroscopy (KBr):** A strong absorption band is observed around 2090 cm⁻¹, characteristic of the C=C=O asymmetric stretching vibration.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR (CDCl₃): Signals corresponding to the phenyl protons are observed in the aromatic region.
 - ¹³C NMR (CDCl₃): The spectrum shows characteristic signals for the phenyl carbons and the unique carbons of the P=C=C=O core.
 - ³¹P NMR (CDCl₃): A single resonance is typically observed for the phosphorus atom.

Proposed Computational Protocol

For researchers wishing to perform their own quantum chemical calculations on **(Triphenylphosphoranylidene)ketene**, the following protocol based on Density Functional Theory (DFT) is recommended. DFT offers a good balance between computational cost and accuracy for systems of this size.

1. Geometry Optimization:

- Method: DFT is the recommended approach. The B3LYP hybrid functional is a widely used and generally reliable choice for organic molecules.
- Basis Set: A Pople-style basis set such as 6-31G(d,p) is a good starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
- Software Keywords (Example for Gaussian): #p B3LYP/6-31G(d,p) Opt

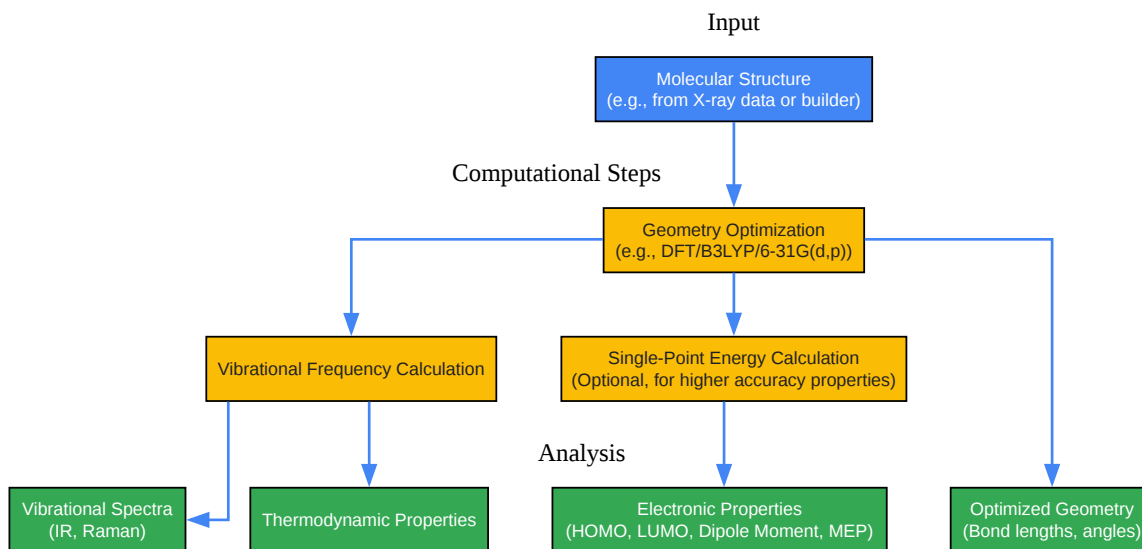
2. Vibrational Frequency Calculation:

- Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the theoretical vibrational spectrum, which can be compared with experimental IR and Raman data.
- Software Keywords (Example for Gaussian): #p B3LYP/6-31G(d,p) Freq

3. Electronic Property Calculation:

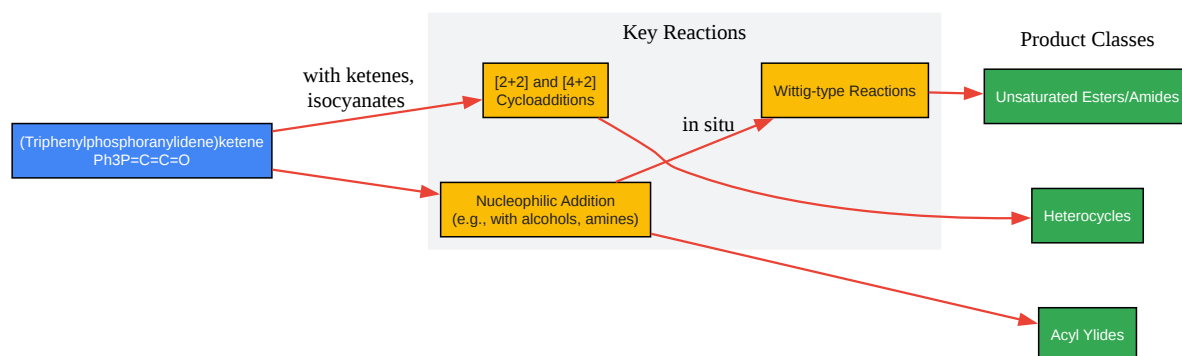
- HOMO-LUMO Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be obtained from the output of the geometry optimization or a subsequent single-point energy calculation. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and chemical reactivity.
- Dipole Moment: The dipole moment is also calculated during the geometry optimization and provides insight into the molecule's polarity.
- Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Mandatory Visualization



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Caption: Workflow for Quantum Chemical Calculations.



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Caption: Reactivity Pathways of the Ylide.

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